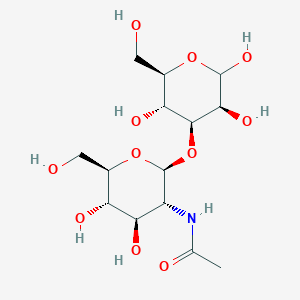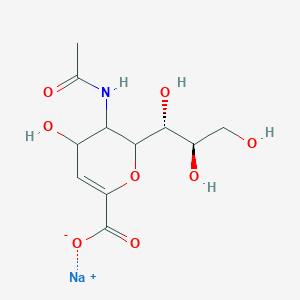
Bromure de 4-bromobenzyl zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromobenzylzinc bromide is an organozinc compound with the chemical formula C₇H₆Br₂Zn. It is a colorless to yellow liquid that is soluble in organic solvents such as tetrahydrofuran. This compound is primarily used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds .
Applications De Recherche Scientifique
4-Bromobenzylzinc bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a key reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of advanced materials with specific properties.
Medicinal Chemistry: It is employed in the synthesis of biologically active molecules and drug candidates.
Catalysis: It is used as a catalyst in various chemical reactions to improve reaction efficiency and selectivity
Mécanisme D'action
Target of Action
4-Bromobenzylzinc bromide is an organozinc reagent . It is primarily used as a reagent in the synthesis of aromatic compounds . The primary targets of this compound are therefore the reactant molecules in these synthesis reactions.
Mode of Action
The mode of action of 4-Bromobenzylzinc bromide involves its reaction with other compounds during the synthesis of aromatic compounds . As an organozinc reagent, it can participate in various chemical reactions, including Negishi coupling and other cross-coupling reactions, contributing to the formation of carbon-carbon bonds.
Biochemical Pathways
The specific biochemical pathways affected by 4-Bromobenzylzinc bromide would depend on the particular synthesis reaction in which it is used. In general, it plays a role in the synthesis of aromatic compounds, contributing to the formation of new carbon-carbon bonds .
Result of Action
The result of the action of 4-Bromobenzylzinc bromide is the formation of new aromatic compounds through the synthesis reactions in which it participates . The specific molecular and cellular effects would depend on the particular compounds being synthesized.
Action Environment
The action of 4-Bromobenzylzinc bromide is influenced by various environmental factors. For instance, it is sensitive to air . Therefore, it is typically handled and stored under specific conditions to maintain its stability and efficacy . It is soluble in organic solvents such as dimethylacetamide and benzene , and its reactions are usually carried out in these or similar solvents.
Méthodes De Préparation
4-Bromobenzylzinc bromide can be synthesized through the reaction of 4-bromobenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically requires an inert atmosphere to prevent oxidation and moisture contamination. The general reaction is as follows:
4-Bromobenzyl bromide+Zinc→4-Bromobenzylzinc bromide
In industrial settings, the preparation of 4-bromobenzylzinc bromide involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
4-Bromobenzylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with electrophiles to form new carbon-carbon bonds. For example, it can react with carbonyl compounds to form alcohols.
Coupling Reactions: It is used in cross-coupling reactions, such as the Negishi coupling, to form complex organic molecules.
Reduction Reactions: It can be reduced to form 4-bromotoluene under specific conditions.
Common reagents used in these reactions include palladium catalysts, carbonyl compounds, and other electrophiles. The major products formed from these reactions depend on the specific reactants and conditions used .
Comparaison Avec Des Composés Similaires
4-Bromobenzylzinc bromide can be compared with other similar organozinc compounds, such as:
Benzylzinc bromide: Similar in structure but lacks the bromine substituent on the benzene ring.
4-Methoxybenzylzinc chloride: Contains a methoxy group instead of a bromine atom.
4-Cyanobenzylzinc bromide: Contains a cyano group instead of a bromine atom.
The uniqueness of 4-bromobenzylzinc bromide lies in its specific reactivity due to the presence of the bromine atoms, which can influence the electronic properties and reactivity of the compound .
Propriétés
IUPAC Name |
1-bromo-4-methanidylbenzene;bromozinc(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQDBIKHGQSYJU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)Br.[Zn+]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
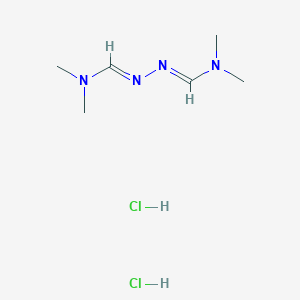
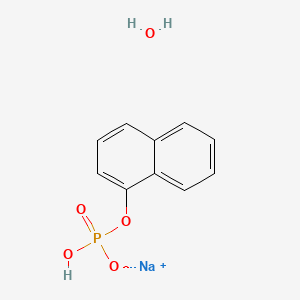
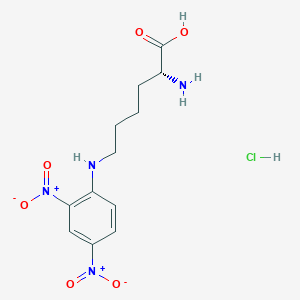

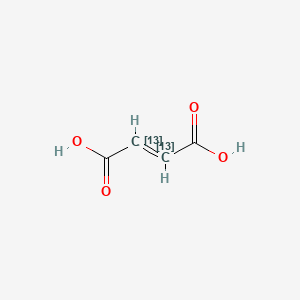
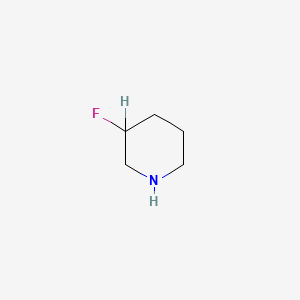

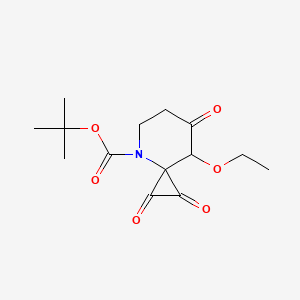
![ethyl (Z)-3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate](/img/structure/B1141854.png)

